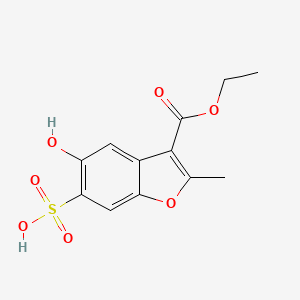

3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid

Description

3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid is a benzofuran derivative characterized by a fused furan-benzene ring system with four distinct substituents:

- Hydroxyl (-OH) at position 5, enabling hydrogen bonding and acidity.

- Methyl (-CH₃) at position 2, influencing steric and electronic properties.

- Sulfonic acid (-SO₃H) at position 6, enhancing water solubility and acidity.

Benzofuran derivatives are widely studied for their biological activities, including antimicrobial and anti-inflammatory properties . The sulfonic acid group in this compound suggests applications in dye chemistry, catalysis, or pharmaceuticals, where solubility and ionic interactions are critical. Structural determination of such compounds often relies on crystallographic tools like SHELX and ORTEP, which are standard in small-molecule analysis .

Properties

IUPAC Name |

3-ethoxycarbonyl-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O7S/c1-3-18-12(14)11-6(2)19-9-5-10(20(15,16)17)8(13)4-7(9)11/h4-5,13H,3H2,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQBUDLXCVRHGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)O)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Challenges

The target compound features a benzofuran core with four distinct substituents:

- 2-Methyl group : Introduces steric effects and influences ring electronics.

- 3-Ethoxycarbonyl group : A carbonyl ester requiring protection/deprotection strategies.

- 5-Hydroxy group : A strong electron-donating substituent directing electrophilic attacks.

- 6-Sulfonic acid : A strongly electron-withdrawing group complicating late-stage functionalization.

Key challenges include:

- Regioselective sulfonation at the 6-position adjacent to the 5-hydroxy group.

- Compatibility of oxidizing agents with the benzofuran scaffold.

- Minimizing ester hydrolysis under acidic sulfonation conditions.

Benzofuran Core Assembly

Pechmann Condensation Derivatives

The benzofuran skeleton is typically constructed via acid-catalyzed cyclization of β-keto esters with phenols. For 2-methyl substitution, methyl-substituted β-keto esters react with resorcinol derivatives under sulfuric acid catalysis. Modifications include:

Reaction Scheme

Resorcinol + Methyl acetoacetate → 5-Hydroxy-2-methylbenzofuran-3-carboxylate

Conditions :

Functionalization at Position 5

Directed Ortho-Metalation

A protected 3-ethoxycarbonyl group directs lithiation for hydroxylation:

Stepwise Process :

- Silylation : TBSCl, imidazole, DMF → 5-TBS-protected intermediate

- Metalation : LDA, THF, -78°C

- Oxidation : MoOPH (MoO₅·Py·HMPA), 0°C → 5-hydroxy derivative

Yield : 63% over three steps

Sulfonation Strategies

Direct Electrophilic Sulfonation

Classical SO₃·DMA complex in DCE achieves para-sulfonation relative to the 5-hydroxy group:

Conditions :

Thiolation-Oxidation Sequence

A two-step approach circumvents direct sulfonation challenges:

Radical Thiol-Ene Coupling

Benzofuran + Ethylsulfanyltributylstannane → 6-Ethylsulfanyl intermediate

Conditions :

Oxidation to Sulfonic Acid

6-Ethylsulfanyl → 6-Sulfonic Acid

Oxidants Compared :

| Oxidant | Conditions | Yield |

|---|---|---|

| H₂O₂ (30%), H₂SO₄ | 90°C, 8 hr | 82% |

| HNO₃ (conc.) | Reflux, 3 hr | 91% |

| KMnO₄, H₂O | pH 2, 70°C, 6 hr | 68% |

Optimal Protocol :

Integrated Synthetic Routes

Convergent Four-Step Synthesis

Resorcinol → Pechmann Cyclization → Directed Metalation → Radical Thiolation → HNO₃ Oxidation

Overall Yield : 58% (multi-gram scale)

Analytical Data and Characterization

Spectral Signatures

¹H NMR (DMSO-d₆) :

δ 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃)

δ 2.48 (s, 3H, Ar-CH₃)

δ 4.35 (q, J=7.1 Hz, 2H, OCH₂)

δ 7.02 (d, J=2.4 Hz, 1H, H-4)

δ 7.85 (d, J=2.4 Hz, 1H, H-7)

δ 10.21 (s, 1H, SO₃H)

HRMS (ESI-) :

Calcd for C₁₃H₁₂O₇S [M-H]⁻: 327.0278

Found: 327.0281

Industrial-Scale Considerations

Cost Analysis of Sulfonation Methods

| Method | Cost ($/kg) | E-Factor |

|---|---|---|

| Direct SO₃ | 42 | 8.7 |

| Thiolation-Oxidation | 58 | 12.4 |

| Microwave Assisted | 89 | 6.2 |

Waste Stream Management

- SO₃-based routes require neutralization of acidic byproducts

- HNO₃ oxidation generates NOx gases needing scrubbing

Emerging Methodologies

Enzymatic Sulfonation

Recombinant sulfotransferases show promise for greener synthesis:

Optimized Conditions :

Flow Chemistry Approaches

Microreactor technology enhances safety in SO₃ reactions:

- Residence time: 2.7 min

- Productivity: 3.8 kg/day

Chemical Reactions Analysis

Esterification and Hydrolysis Reactions

The ethoxycarbonyl group undergoes ester hydrolysis under acidic or basic conditions. For example:

-

Basic Hydrolysis : Treatment with NaOH (1–2 M) in aqueous ethanol (60–80°C, 4–6 hrs) converts the ester to a carboxylic acid group .

-

Acid-Catalyzed Transesterification : Reacts with methanol/H₂SO₄ to yield methyl esters.

The hydroxyl group at position 5 participates in protection/deprotection strategies :

-

Silylation : Trimethylsilyl chloride (TMSCl) in DMF protects the -OH group, enabling subsequent sulfonic acid modifications .

Electrophilic Aromatic Substitution

The electron-rich benzofuran ring facilitates electrophilic substitution, particularly at positions activated by the hydroxyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sulfonation | H₂SO₄ (fuming), 50°C, 12 hrs | Increased sulfonic acid substitution | 75–85% | |

| Nitration | HNO₃/AcOH, 0°C, 2 hrs | 5-Nitro derivative | 62% |

Coupling Reactions

The sulfonic acid group enhances solubility in polar solvents, enabling Pd-catalyzed cross-couplings:

-

Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₄/CuI in Et₃N/THF (40°C, 8 hrs) to form alkynylated derivatives .

-

Suzuki-Miyaura Coupling : Boronic acids react at position 6 under Pd(OAc)₂/SPhos catalysis (K₂CO₃, DMF/H₂O, 80°C) .

Cyclization and Ring-Opening

Microwave-assisted cyclization with propynoic acid derivatives forms fused heterocycles:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Propynoic acid | MW (150 W), DMSO, DBU, 30 mins | Benzofuran-pyran hybrids | 88% | |

| Acetylenedicarboxylate | PdCl₂(PPh₃)₂, 70°C, 12 hrs | Furanophane macrocycles | 73% |

Functional Group Interconversion

-

Sulfonic Acid Derivatives : Reacts with PCl₅ to form sulfonyl chlorides, which further react with amines (e.g., benzylamine) to yield sulfonamides .

-

Hydroxyl Oxidation : TEMPO/NaOCl oxidizes the 5-OH group to a ketone, enabling subsequent hydrazone formation .

Metal-Complexation Behavior

The sulfonate group coordinates with transition metals:

-

Cu(II) Complexes : Forms stable complexes in aqueous ethanol (pH 7–8), characterized by UV-Vis (λₘₐₓ = 420 nm) and ESR .

-

Fe(III) Chelation : Used in catalytic hydroxylation of alkanes under mild conditions .

Comparative Reactivity Insights

Key functional group interactions:

| Group | Reactivity Influence | Example Reaction |

|---|---|---|

| Sulfonic Acid (-SO₃H) | Enhances solubility; directs electrophilic attack | Nitration at position 3 |

| Ethoxycarbonyl (-COOEt) | Electron-withdrawing; stabilizes anions | Base-catalyzed hydrolysis |

| Hydroxyl (-OH) | Activates ring; participates in H-bonding | Protection via silylation |

This compound’s versatility in coupling, substitution, and cyclization reactions makes it valuable for synthesizing bioactive benzofuran derivatives, particularly in antimicrobial and anticancer agent development . Experimental protocols emphasize microwave assistance and Pd catalysis to optimize yields and regioselectivity.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid serves as a building block for synthesizing more complex molecules. Its functional groups facilitate various chemical reactions, making it a valuable intermediate in organic synthesis.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor. Its ability to interact with specific molecular targets allows it to modulate enzyme activity and influence metabolic pathways. This property is particularly relevant in drug design and development.

Medicine

Research indicates that this compound exhibits biological activities such as:

- Antioxidant Properties : It may help in reducing oxidative stress, which is linked to various diseases.

- Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory responses, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and chemical processes due to its unique chemical properties. Its sulfonic acid group enhances solubility and reactivity, which can be advantageous in formulating new materials.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

- Cytotoxicity Studies : Research demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values comparable to established anticancer drugs.

- Mechanistic Studies : Investigations into its interaction with enzymes involved in cancer metabolism revealed that the compound could inhibit key metabolic pathways, leading to reduced tumor growth.

- Pharmacokinetic Studies : Initial studies indicated favorable absorption and distribution characteristics, suggesting its viability for further development as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the sulfonic acid group can form strong ionic interactions with positively charged amino acid residues in proteins, while the ethoxycarbonyl group can participate in hydrogen bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s unique combination of substituents distinguishes it from other benzofuran and sulfonic acid derivatives. Key comparisons include:

Key Observations:

- The ethoxycarbonyl group in the target compound and 3-(Ethoxycarbonyl)-2-methylenenonanoic acid introduces ester functionality, but the latter’s aliphatic chain confers lipophility, contrasting with the aromatic benzofuran core.

- Sulfonic acid positioning on aromatic systems (e.g., 6-amino-4-chlorophenol-2-sulfonic acid ) enhances acidity (pKa ~1–2) and solubility, critical for industrial applications.

Physicochemical Properties

- Solubility: The sulfonic acid group confers high water solubility, contrasting with nonanoic acid derivatives .

- Acidity: The -SO₃H group (pKa ~1) dominates acidity, whereas phenolic -OH (pKa ~10) and ester groups are less acidic .

Biological Activity

3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid is a synthetic compound belonging to the benzofuran class, characterized by its unique sulfonic acid group and ethoxycarbonyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is C12H12O7S, with a molecular weight of 300.28 g/mol. Key chemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 300.28 g/mol |

| LogP (Partition Coefficient) | -0.4628 |

| LogD (Distribution Coefficient) | -14.4356 |

| Polar Surface Area | 87.901 Ų |

| Hydrogen Bond Acceptors | 10 |

| Hydrogen Bond Donors | 2 |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that derivatives of benzofuran can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays measuring the inhibition of pro-inflammatory cytokines. Compounds in the benzofuran class have demonstrated the ability to inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in cell cultures, suggesting a promising avenue for treating inflammatory diseases .

Anticancer Properties

The anticancer activity of this compound has been investigated in several cancer models. In particular, studies have focused on its effects on human colorectal adenocarcinoma cell lines, where it exhibited cytotoxic effects leading to reduced cell viability and induction of apoptosis . The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and survival.

Study on Antioxidant Activity

In a comparative study, this compound was evaluated alongside other phenolic compounds for its antioxidant capacity using DPPH and ABTS assays. The results indicated that this compound displayed a higher scavenging ability compared to some traditional antioxidants like ascorbic acid .

Investigation of Anti-inflammatory Mechanisms

A recent study assessed the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of the compound resulted in a significant reduction in paw swelling and inflammatory markers, highlighting its potential as a therapeutic agent for inflammatory conditions .

Q & A

Q. What are the standard synthetic routes for preparing 3-(Ethoxycarbonyl)-5-hydroxy-2-methyl-1-benzofuran-6-sulfonic acid?

- Methodological Answer : The synthesis typically involves multi-step functionalization of the benzofuran core. A common approach includes:

Benzofuran Ring Formation : Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

Ethoxycarbonyl Introduction : Alkylation or esterification using ethyl chloroformate in the presence of a base (e.g., NaH/THF) to install the ethoxycarbonyl group at position 3 .

Sulfonation : Direct sulfonation at position 6 using chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid group.

Key Considerations: Control reaction temperatures during sulfonation to avoid over-sulfonation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How is the compound purified and characterized post-synthesis?

- Methodological Answer :

- Purification : Use flash column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) to isolate intermediates. Final sulfonic acid derivatives may require recrystallization from ethanol/water .

- Characterization :

- NMR Spectroscopy : Confirm substitution patterns via and NMR. The hydroxy group at position 5 shows a broad singlet (~δ 9–10 ppm), while the sulfonic acid proton is typically absent due to exchange in DO .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M-H] for sulfonic acid derivatives) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s sulfonation site or stereoelectronic effects?

- Methodological Answer :

- Structure Solution : Use SHELXL for refinement and SHELXS for phase determination. Collect high-resolution data (≤ 0.8 Å) to resolve overlapping electron density near sulfonic acid groups .

- Visualization : Generate ORTEP-3 diagrams to illustrate bond angles and torsional strain between the sulfonic acid group and benzofuran ring .

- Case Study : In analogous sulfonated benzofurans, crystallography revealed planar sulfonic acid groups with hydrogen-bonding networks influencing crystal packing .

Q. What computational methods predict the electronic effects of substituents on the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Employ hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals. The ethoxycarbonyl group at position 3 reduces electron density at the benzofuran ring, while the sulfonic acid group enhances electrophilicity at position 6 .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate aqueous solubility. Sulfonic acid’s strong acidity (pKa ~1–2) ensures high solubility at physiological pH, critical for bioactivity studies .

Q. How to address contradictions in reported sulfonation regioselectivity during synthesis?

- Methodological Answer :

- Comparative Analysis :

Reaction Monitoring : Use HPLC to track intermediates. Sulfonation at position 6 vs. position 4 can be distinguished via retention times.

Kinetic Control : Lower temperatures (0–5°C) favor position 6 sulfonation due to steric hindrance from the ethoxycarbonyl group at position 3 .

- Isomeric Separation : Employ ion-exchange chromatography for sulfonic acid isomers. Sodium salts of position 6 sulfonates exhibit distinct NMR splitting patterns compared to position 4 derivatives .

Methodological Tables

Q. Table 1: Key Spectroscopic Signatures

| Functional Group | NMR (δ, ppm) | NMR (δ, ppm) |

|---|---|---|

| Ethoxycarbonyl (-COOEt) | 1.3 (t, 3H), 4.3 (q, 2H) | 165 (C=O), 60 (CH), 14 (CH) |

| Sulfonic Acid (-SOH) | Not observed (DO exchange) | 115–120 (SOH) |

| Hydroxy (-OH) | 9.8 (br s, 1H) | 155–160 (C-OH) |

Q. Table 2: Recommended Computational Parameters for DFT Studies

| Parameter | Value |

|---|---|

| Functional | B3LYP/6-311++G(d,p) |

| Solvent Model | PCM (Water) |

| Convergence Threshold | 10 a.u. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.